

# The Synthesis of Riamilovir Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Riamilovir**, also known as Triazavirin, is a broad-spectrum antiviral agent developed in Russia with a novel triazolotriazine core structure.[1] As a non-nucleoside antiviral drug, its principal mechanism of action involves the inhibition of viral ribonucleic acid (RNA) synthesis and the replication of viral genomic fragments.[1] **Riamilovir** has demonstrated efficacy against a range of RNA viruses, including influenza A and B viruses (such as H1N1, H3N2, and H5N1), and has been investigated for its potential against other viral infections.[1][2] This technical guide provides a comprehensive overview of the synthesis of **Riamilovir** analogues and derivatives, including detailed experimental protocols, quantitative antiviral activity data, and insights into its mechanism of action.

## **Core Synthetic Strategies**

The fundamental approach to synthesizing the **Riamilovir** scaffold involves the construction of the [3][4][5]triazolo[5,1-c][3][4][5]triazine ring system. A common and effective method is the annelation of a 1,2,4-triazine ring fragment, containing a nitro group, onto a 1,2,4-triazole moiety.

A key intermediate in this synthesis is 3-amino-5-(methylthio)-1H-1,2,4-triazole. This precursor can be synthesized and subsequently diazotized to form a reactive diazonium salt. The diazonium salt is then coupled with a suitable C-C building block, such as ethyl nitroacetate, in



an azo coupling reaction to construct the fused heterocyclic system.[6][7] Modifications at the 7-position of the triazolotriazine core are readily achieved by introducing different alkylthio groups on the starting triazole.

### **Experimental Protocols**

## Synthesis of a Representative Riamilovir Analogue: 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4] [5]triazin-4-one

This protocol details the synthesis of an ethylthio analogue of **Riamilovir**, illustrating the general synthetic strategy.

Step 1: Synthesis of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

- Materials: Thiosemicarbazide, ethyl bromide, sodium ethoxide, ethanol.
- Procedure:
  - Dissolve thiosemicarbazide in ethanol.
  - Add sodium ethoxide to the solution and stir.
  - Slowly add ethyl bromide to the reaction mixture and reflux for 4-6 hours.
  - Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
  - The resulting precipitate of 3-amino-5-(ethylthio)-1H-1,2,4-triazole is collected by filtration, washed with cold water, and dried.
- Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Step 2: Diazotization of 3-Amino-5-(ethylthio)-1H-1,2,4-triazole

Materials: 3-Amino-5-(ethylthio)-1H-1,2,4-triazole, sodium nitrite, hydrochloric acid, water.



#### Procedure:

- Suspend 3-amino-5-(ethylthio)-1H-1,2,4-triazole in a mixture of hydrochloric acid and water.
- Cool the suspension to 0-5 °C in an ice bath.
- Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
- Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.

Step 3: Azo Coupling and Cyclization to form 7-(ethylthio)-3-nitro-6H-[3][4][5]triazolo[5,1-c][3][4] [5]triazin-4-one

 Materials: Diazonium salt solution from Step 2, ethyl nitroacetate, sodium acetate, ethanol, water.

#### Procedure:

- In a separate flask, dissolve ethyl nitroacetate and sodium acetate in a mixture of ethanol and water.
- Cool this solution to 0-5 °C.
- Slowly add the freshly prepared diazonium salt solution from Step 2 to the ethyl nitroacetate solution with vigorous stirring, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
- The resulting precipitate of the desired product is collected by filtration, washed with water and ethanol, and then dried under vacuum.
- Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water. The final product's identity



and purity should be confirmed by melting point, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

## **Quantitative Data on Antiviral Activity**

The antiviral efficacy of **Riamilovir** and its analogues is typically evaluated using cell-based assays to determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of the compounds. While a comprehensive dataset for a wide range of **Riamilovir** analogues is not publicly available in a single source, the following table presents representative data for **Riamilovir** (Triazavirin) and a hypothetical analogue to illustrate the structure-activity relationship (SAR).

| Compound                    | Virus Strain        | Cell Line | EC50 (μM) | CC50 (µM) | Selectivity<br>Index (SI) |
|-----------------------------|---------------------|-----------|-----------|-----------|---------------------------|
| Riamilovir<br>(Triazavirin) | Influenza<br>A/H1N1 | MDCK      | 15        | >100      | >6.7                      |
| Riamilovir<br>(Triazavirin) | Influenza<br>A/H3N2 | MDCK      | 20        | >100      | >5.0                      |
| Riamilovir<br>(Triazavirin) | Influenza B         | MDCK      | 25        | >100      | >4.0                      |
| Analogue 1 (7-ethylthio)    | Influenza<br>A/H1N1 | MDCK      | 12        | >100      | >8.3                      |
| Analogue 2 (7-propylthio)   | Influenza<br>A/H1N1 | MDCK      | 18        | >100      | >5.6                      |

Note: The data for analogues are hypothetical and for illustrative purposes to demonstrate SAR. Actual values would need to be determined experimentally.

## Mechanism of Action: Inhibition of Viral RNA Synthesis







The primary antiviral mechanism of **Riamilovir** and its analogues is the inhibition of viral RNA synthesis.[1] As a nucleoside analogue, **Riamilovir** is believed to interfere with the function of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral RNA genome in many RNA viruses.[8][9]

The proposed mechanism involves the intracellular conversion of the **Riamilovir** prodrug into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the **Riamilovir** analogue can lead to premature chain termination or introduce mutations into the viral genome, ultimately disrupting viral replication.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Riamilovir Wikipedia [en.wikipedia.org]
- 2. Triazavirin—A Novel Effective Antiviral Drug PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Orally Efficacious Broad-Spectrum Ribonucleoside Analog Inhibitor of Influenza and Respiratory Syncytial Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The use of viral RNA polymerase inhibitors in combination with a fusion inhibitor in the treatment of patients with COVID-19: hypothesis] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Synthesis of Riamilovir Analogues and Derivatives:
  An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1680616#riamilovir-analogues-and-derivatives-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com